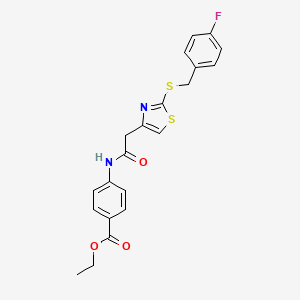

Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-2-27-20(26)15-5-9-17(10-6-15)23-19(25)11-18-13-29-21(24-18)28-12-14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNSJTQOXIJBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then cyclized with α-bromoacetophenone to yield the thiazole ring. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH), and solvents like ethanol or dichloromethane to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core: The target compound’s thiazole ring distinguishes it from benzoxazole (A19), oxadiazole (), and triazole (CAS 897338-30-6) derivatives. Thiazoles are known for their electron-rich structure, facilitating π-π interactions in biological targets .

Bromine in the oxadiazole derivative () increases molecular weight (476.3 vs. 476.5 for the target) but may reduce bioavailability due to higher hydrophobicity .

Molecular Weight : The target compound (476.5 g/mol) aligns with drug-like properties, whereas simpler structures like the triazole derivative (348.4 g/mol) may lack sufficient complexity for high-affinity binding .

Research Findings and Implications

- The 4-fluorobenzyl group in the target may similarly enhance target affinity.

- Physicochemical Properties: Fluorination typically improves membrane permeability and metabolic stability, positioning the target compound as a more viable candidate than non-fluorinated analogs (e.g., A19) .

Biological Activity

Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and implications in medicinal chemistry.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiazole ring, an acetamido group, and a fluorobenzyl moiety. The synthesis typically involves multi-step reactions:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the 4-Fluorobenzyl Group : A nucleophilic substitution reaction using 4-fluorobenzyl chloride introduces this group.

- Acetamido Group Attachment : The final step involves acylation with acetic anhydride or acetyl chloride to yield the target compound.

The biological activity of Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazole structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group may enhance binding affinity to bacterial enzymes or receptors.

- Anticancer Properties : Research indicates that derivatives of thiazole compounds can induce apoptosis in cancer cell lines (e.g., HeLa cells). Mechanistic studies suggest that these compounds may activate intrinsic and extrinsic apoptotic pathways.

Case Studies

-

Anticancer Activity Evaluation :

- A study evaluated the cytotoxic effects of related thiazole derivatives on various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The IC50 values were determined, revealing significant antiproliferative activity compared to standard chemotherapeutics like irinotecan.

-

Antimicrobial Screening :

- Another investigation assessed the antibacterial efficacy of thiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that specific modifications to the thiazole structure could enhance antimicrobial potency, positioning these compounds as potential candidates for drug development.

3. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2OS2 |

| Molecular Weight | 386.5 g/mol |

| Antimicrobial Activity | Active against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| IC50 (HeLa Cells) | <10 µM (indicative value) |

4. Research Findings

Recent studies have highlighted the following findings regarding Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific enzymes involved in cancer progression and microbial resistance.

- Safety Profile : Preliminary toxicity assessments indicate that some derivatives possess favorable safety profiles, making them suitable for further development as therapeutic agents.

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high purity and yield?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. A typical route includes:

- Thiazole ring formation : Condensation of 4-fluorobenzyl thiol with bromoacetamide derivatives under reflux conditions (e.g., ethanol at 80°C).

- Acetamido coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and ethyl 4-aminobenzoate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the final product.

Critical factors : Monitoring reaction progress via TLC, optimizing stoichiometry to avoid side reactions (e.g., dimerization), and using anhydrous solvents to prevent hydrolysis of the ester group .

Basic: How is this compound characterized structurally and functionally in early-stage research?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorobenzyl group (δ ~7.3 ppm for aromatic protons) and acetamido linker (δ ~2.5 ppm for methylene).

- IR : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve 3D conformation to predict binding interactions with biological targets (e.g., enzyme active sites) .

Basic: What experimental approaches are used for initial biological activity screening?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Target identification : Fluorescence polarization assays to screen for kinase or protease inhibition.

- Dose-response curves : Use nonlinear regression models to quantify potency .

Advanced: How do structure-activity relationship (SAR) studies rationalize its biological activity?

Methodology : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine) and compare IC₅₀ values in enzyme inhibition assays .

Advanced: How can computational modeling predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., EGFR).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field).

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., acetamido NH as H-bond donor) .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

- Metabolic stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models.

- Prodrug strategies : Modify the ester group to delay hydrolysis and enhance bioavailability .

Advanced: What methodological optimizations improve assay reproducibility for this compound?

- Solvent selection : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Statistical rigor : Perform triplicate measurements with ANOVA and post-hoc Tukey tests .

Advanced: How does this compound differ structurally from analogs like Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate?

- Key distinction : The presence of a benzoate ester vs. a simpler acetamide group alters electronic properties and metabolic pathways.

- Functional impact : The benzoate group increases steric bulk, potentially reducing off-target interactions but requiring formulation adjustments for solubility .

Advanced: What stability challenges arise under varying pH and temperature conditions?

- pH-dependent hydrolysis : The ester group degrades rapidly in alkaline conditions (pH >8).

- Thermal stability : Decomposition observed at >80°C (DSC/TGA analysis).

Mitigation : Store at 4°C in anhydrous DMSO and buffer solutions at pH 6–7 .

Advanced: What gaps exist in current research, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.